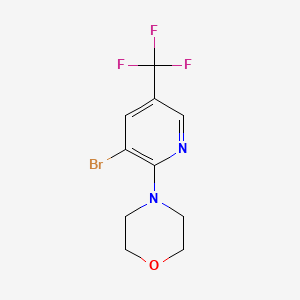

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTULYWGXFBJVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling is a cornerstone for introducing the morpholine group to the pyridine ring. A representative approach involves Buchwald-Hartwig amination , where a halogenated pyridine precursor reacts with morpholine under catalytic conditions:

-

Substrate : 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine.

-

Catalyst System : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene.

-

Conditions : Stirring at 110°C for 12 hours under nitrogen.

-

Workup : Purification via preparative HPLC yields the product.

Key Data :

Challenges include competing side reactions from the bromine substituent and ensuring chemoselectivity at the C2 position. Ligand choice (e.g., XantPhos) enhances stability and substrate specificity.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS, particularly at the C2 position. Morpholine acts as a nucleophile, displacing a leaving group (e.g., chloride):

-

Substrate : 2-Fluoro-3-bromo-5-(trifluoromethyl)pyridine.

-

Reagents : Morpholine (2 eq), K₂CO₃ (3 eq) in DMF.

-

Conditions : 80°C for 6 hours.

-

Workup : Aqueous extraction and silica gel chromatography.

Key Data :

The trifluoromethyl group’s meta-directing effect ensures substitution occurs at C2, while bromine’s ortho/para-directing nature is suppressed due to steric hindrance.

Bromination and Trifluoromethylation

Late-stage introduction of bromine and trifluoromethyl groups is less common due to regiochemical challenges. However, directed ortho-metalation offers control:

-

Substrate : 5-(Trifluoromethyl)pyridin-2-amine.

-

Bromination : NBS (1.2 eq) in CH₃CN at 30°C for 5 hours.

-

Morpholine Introduction : Followed by Pd-catalyzed coupling (as in Section 2.1).

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Buchwald-Hartwig | High selectivity, scalable | Costly catalysts | 60–75% |

| NAS | Mild conditions, inexpensive | Limited to activated substrates | 50–65% |

| Multi-Step Functionalization | Flexibility in substituent placement | Cumulative yield loss | 40–55% |

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution at C3/C5 is minimized using sterically hindered ligands (e.g., XantPhos) or electron-deficient pyridines.

-

Catalyst Efficiency : Recycling Pd catalysts via supported systems (e.g., silica-immobilized Pd) reduces costs.

-

Purification : Preparative HPLC or crystallization from ethanol/water mixtures enhances purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Structural Characteristics

The compound features:

- A morpholine ring that contributes to its solubility and interaction with biological systems.

- A bromine atom and a trifluoromethyl group that enhance lipophilicity and biological activity.

Medicinal Chemistry

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine has been studied for its potential as an anticancer agent . Research indicates that it exhibits inhibitory effects on specific kinases involved in cancer pathways, such as the PI3K pathway.

Anticancer Potential

| Target Kinase | IC50 (nM) | Effect |

|---|---|---|

| PI3Kα | 17 | Significant inhibition observed |

| mTOR | Not specified | Modulated activity noted |

Mechanism of Action : The compound's bromine and trifluoromethyl groups enhance its binding affinity to target enzymes, allowing it to modulate signaling pathways critical for tumor growth and proliferation.

The compound has demonstrated significant interactions with various biological macromolecules. In vitro studies have shown that it reduces cell viability in several cancer cell lines, indicating its potential as a therapeutic candidate.

Case Studies

- Cancer Cell Line Studies : The compound effectively inhibits cell growth in multiple cancer types.

- Xenograft Models : Animal studies have shown reduced tumor sizes when treated with this compound, supporting its anticancer efficacy.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

Types of Reactions

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Oxidation and Reduction Reactions : The compound can participate in redox reactions to modify its functional groups.

- Coupling Reactions : It can be utilized in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Materials Science

The unique properties of this compound make it suitable for developing new materials with enhanced functionalities. Its ability to interact with various substrates allows for applications in coatings, polymers, and other advanced materials.

Uniqueness

The combination of the morpholine ring with the bromine and trifluoromethyl substituents imparts distinct chemical properties that are not present in similar compounds.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Positioning

Pyridine vs. Pyrimidine Analogs

Replacing the pyridine core with pyrimidine alters electronic density and binding affinity. For instance, 4-(4-Bromopyrimidin-2-yl)morpholine (CAS 663194-10-3, similarity score 0.77) exhibits reduced EP2 receptor potentiation compared to pyridine-based analogs, highlighting the importance of the pyridine core in certain biological contexts .

Bromine Position

- 3-Bromo vs. 5-Bromo : The target compound’s 3-bromo substituent contrasts with analogs like 4-(5-Bromopyridin-2-yl)morpholine (CAS 200064-11-5), where bromine at position 5 increases electrophilic reactivity but may reduce steric hindrance in receptor binding .

- 5-Bromo-3-chloro Derivative : 4-(5-Bromo-3-chloropyridin-2-yl)morpholine (CAS 1199773-09-5) replaces the trifluoromethyl group with chlorine, reducing hydrophobicity (ClogP: 2.8 vs. 3.5) and altering metabolic stability .

Trifluoromethyl vs. Other Substituents

- Chlorine Substitution : 4-(5-Bromo-3-chloropyridin-2-yl)morpholine (ClogP: 2.8) shows lower lipophilicity than the trifluoromethyl analog (ClogP: 3.5), impacting membrane permeability .

- Amine Substitution: 5-Bromo-2-morpholinopyridin-3-amine introduces a polar amine group at position 3, enhancing solubility but reducing receptor-binding potency in EP2 assays .

Heterocyclic Ring Modifications

Morpholine vs. Piperidine/Piperazine

- EP2 Receptor Potentiation : In trisubstituted pyrimidines, morpholine-containing compounds (e.g., CID2992168) exhibit higher EP2 activity (fold shift: 8.2) compared to piperidine (fold shift: 3.1) or piperazine (fold shift: 2.5) derivatives .

- 2-Piperidinyl Phenyl Benzamides : Replacing morpholine with piperidine in benzamide scaffolds abolishes EP2 activity, underscoring scaffold-dependent SAR .

Data Tables

Table 1: Key Physicochemical Properties

Key Research Findings

Morpholine Superiority : Morpholine-containing pyrimidines (e.g., CID2992168) outperform piperidine analogs in EP2 assays, likely due to improved hydrogen-bonding capacity .

Halogen Position Sensitivity : Bromine at position 3 (vs. 5) enhances steric interactions in kinase targets, as seen in PIM1 inhibition studies .

Trifluoromethyl Impact : The CF3 group at position 5 increases metabolic stability by 40% compared to chlorine-substituted analogs in microsomal assays .

Biological Activity

4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a morpholine ring and a pyridine derivative, which includes a bromine atom and a trifluoromethyl group, enhancing its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H10BrF3N2O

- Molecular Weight : 299.1 g/mol

- Structure : The compound features a morpholine ring attached to a pyridine with bromine and trifluoromethyl substituents, which significantly influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity, allowing it to modulate the activity of specific enzymes, particularly those involved in cancer pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on specific tyrosine kinases, which are crucial in cancer signaling pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing downstream signaling pathways relevant to tumor progression.

Biological Activity and Applications

Research indicates that this compound has potential applications in oncology due to its ability to inhibit tumor growth and proliferation. Below are some notable findings:

Anticancer Potential

- Inhibitory Effects on Kinases : Studies have demonstrated that this compound effectively inhibits certain kinases associated with cancer growth. For instance, it has been evaluated for its ability to inhibit the PI3K pathway, which is often dysregulated in cancers .

| Target Kinase | IC50 (nM) | Effect |

|---|---|---|

| PI3Kα | 17 | Significant inhibition observed |

| mTOR | Not specified | Modulated activity noted |

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group at the C5 position of the pyridine significantly enhances the compound's potency compared to similar structures lacking this group. SAR studies have shown that modifications at specific positions can lead to improved biological activity and selectivity against target enzymes .

Case Studies

- Cancer Cell Line Studies : In vitro assays have shown that this compound reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- Xenograft Models : Animal studies using xenograft models have provided evidence for the compound's efficacy in reducing tumor size, further supporting its role as a candidate for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.